![molecular formula C9H15BrO4S B13067943 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H15BrO4S. This compound is characterized by the presence of a bromine atom, an oxolane ring, and a thiolane-1,1-dione structure. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-bromo-4-hydroxythiolane-1,1-dione with oxolane-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like acetonitrile or DMF.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Sulfone derivatives are the major products.
Reduction Reactions: Thiol derivatives are formed.
科学的研究の応用
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-2-[(oxolan-2-yl)methoxy]phenylmethylamine
- 3-Bromo-4-methoxybenzonitrile
Uniqueness
3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromine atom, an oxolane ring, and a thiolane-1,1-dione structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its reactivity and potential biological activities set it apart from other similar compounds.
特性
分子式 |
C9H15BrO4S |
|---|---|
分子量 |
299.18 g/mol |
IUPAC名 |
3-bromo-4-(oxolan-2-ylmethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15BrO4S/c10-8-5-15(11,12)6-9(8)14-4-7-2-1-3-13-7/h7-9H,1-6H2 |
InChIキー |
TUHKGHYBDLDECW-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)COC2CS(=O)(=O)CC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


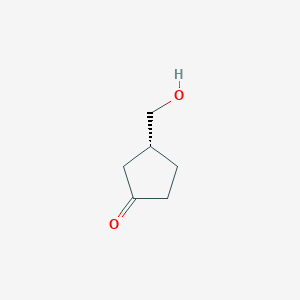
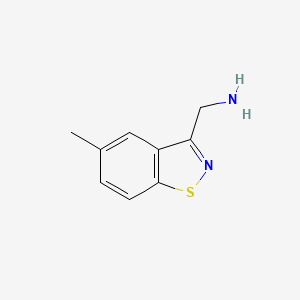
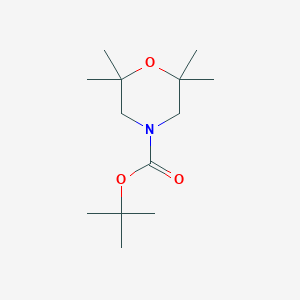
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
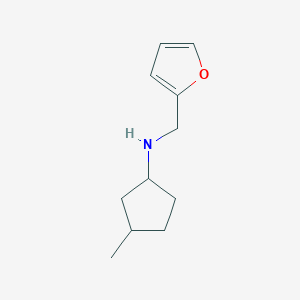
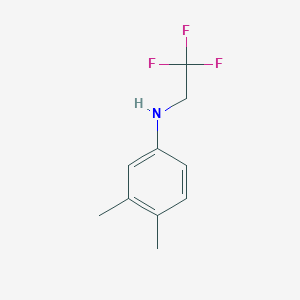


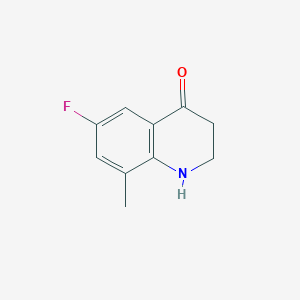

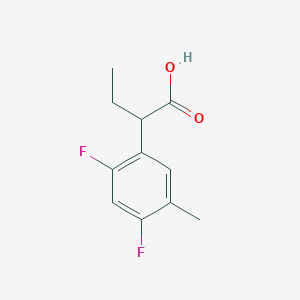
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)

